molecular formula C5H10IO7P B034909 5-Iodoribose 1-phosphate CAS No. 100752-90-7

5-Iodoribose 1-phosphate

Cat. No. B034909
M. Wt: 340.01 g/mol
InChI Key: BBTRJIPCRXSCEB-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodoribose 1-phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a phosphorylated derivative of ribose, which is a component of RNA and DNA.

Mechanism Of Action

The mechanism of action of 5-iodoribose 1-phosphate involves its interaction with the enzyme PRPK. The molecule acts as a substrate for the enzyme, which catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.

Biochemical And Physiological Effects

5-Iodoribose 1-phosphate has been shown to have various biochemical and physiological effects. The molecule has been shown to inhibit the activity of the enzyme ribokinase, which is involved in the metabolism of ribose. This inhibition results in the accumulation of ribose in cells, which can have various physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-iodoribose 1-phosphate in lab experiments is its specificity for the enzyme PRPK. This specificity allows for the detection of PRPK activity in cells. However, one of the limitations of using this molecule is its cost and availability.

Future Directions

For the research on this molecule include the development of more efficient synthesis methods and the investigation of its potential applications in the development of new diagnostic tools and therapies.

Synthesis Methods

5-Iodoribose 1-phosphate can be synthesized through a multi-step process starting from ribose. The first step involves the protection of the hydroxyl groups of ribose using a protecting group. The next step involves the iodination of the protected ribose using iodine and a suitable oxidant. The final step involves the deprotection of the hydroxyl groups to obtain 5-iodoribose 1-phosphate.

Scientific Research Applications

5-Iodoribose 1-phosphate has various scientific research applications. One of the most significant applications is in the field of molecular biology. This molecule is used as a substrate for the enzyme ribose phosphate pyrophosphokinase (PRPK), which is involved in the biosynthesis of nucleotides. The enzyme catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.

properties

CAS RN

100752-90-7

Product Name

5-Iodoribose 1-phosphate

Molecular Formula

C5H10IO7P

Molecular Weight

340.01 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

BBTRJIPCRXSCEB-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)I

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)I

synonyms

5-iodoribose 1-phosphate

Origin of Product

United States

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